Home > Products > Screening Compounds P46139 > Trifucosyllacto-N-hexaose
Trifucosyllacto-N-hexaose - 116883-09-1

Trifucosyllacto-N-hexaose

Catalog Number: EVT-410423
CAS Number: 116883-09-1
Molecular Formula: C58H98N2O43
Molecular Weight: 1511.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trifucosyllacto-N-hexaose, also known as TFLNH(a), belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Trifucosyllacto-N-hexaose is soluble (in water) and a very weakly acidic compound (based on its pKa).
Overview

Trifucosyllacto-N-hexaose is a complex carbohydrate classified as a human milk oligosaccharide, specifically a tri-fucosylated oligosaccharide. It is part of a larger family of neutral oligosaccharides found in human milk, which are known for their bioactive properties and potential health benefits. These compounds play significant roles in infant nutrition and development, influencing gut microbiota and immune responses.

Source

Trifucosyllacto-N-hexaose is predominantly sourced from human milk. Human milk oligosaccharides, including trifucosyllacto-N-hexaose, are synthesized by the mammary glands during lactation. The composition of these oligosaccharides can vary based on maternal factors such as diet, genetics, and the stage of lactation .

Classification

Trifucosyllacto-N-hexaose belongs to the category of neutral human milk oligosaccharides. It is characterized by its fucosylation, which refers to the presence of fucose residues in its structure. This compound is part of a broader class of oligosaccharides that includes various fucosylated and non-fucosylated structures, each contributing uniquely to the biological functions of human milk .

Synthesis Analysis

Methods

The synthesis of trifucosyllacto-N-hexaose can be achieved through both enzymatic and chemical methods. Enzymatic synthesis typically involves the use of specific glycosyltransferases that catalyze the addition of fucose residues to lacto-N-hexaose substrates.

  1. Enzymatic Synthesis:
    • Utilizing α1,2-fucosyltransferase enzymes, which can transfer fucose from donor substrates to acceptor oligosaccharides.
    • A two-step process often involves generating GDP-fucose from fucose and utilizing it in conjunction with glycosyltransferases to produce the desired oligosaccharide .
  2. Chemical Synthesis:
    • Chemical methods may involve protecting group strategies and coupling reactions to form glycosidic bonds.
    • Techniques such as thin-layer chromatography, high-performance liquid chromatography, and mass spectrometry are employed for monitoring and purifying the synthesized products .

Technical Details

The synthesis process requires careful control over reaction conditions, including temperature, pH, and substrate concentrations to achieve high yields and purity. Analytical techniques are crucial for confirming the structure and composition of the synthesized trifucosyllacto-N-hexaose.

Molecular Structure Analysis

Structure

Trifucosyllacto-N-hexaose has a complex structure characterized by its three fucose residues attached to a lacto-N-hexaose backbone. The general formula can be represented as:

C15H25N1O15\text{C}_{15}\text{H}_{25}\text{N}_{1}\text{O}_{15}

Data

  • Monoisotopic Mass: 1510.5543 g/mol
  • Core Structure: The core structure consists of galactose (Gal), N-acetylglucosamine (GlcNAc), glucose (Glc), and fucose (Fuc) residues arranged in a specific manner that defines its biological function .
Chemical Reactions Analysis

Reactions

Trifucosyllacto-N-hexaose participates in various biochemical reactions primarily involving glycosidic bond formation and hydrolysis.

  1. Glycosidic Bond Formation:
    • The addition of fucose residues through glycosyltransferase activity.
  2. Hydrolysis Reactions:
    • Under certain conditions, trifucosyllacto-N-hexaose can be hydrolyzed back into its monosaccharide components by specific enzymes such as glycosidases.

Technical Details

Mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry are often employed to analyze these reactions and confirm product identities .

Mechanism of Action

Process

The mechanism through which trifucosyllacto-N-hexaose exerts its biological effects involves several pathways:

  1. Microbiota Modulation:
    • It serves as a prebiotic, promoting the growth of beneficial gut bacteria while inhibiting pathogens.
  2. Immune System Interaction:
    • Trifucosyllacto-N-hexaose can bind to specific receptors on immune cells, modulating immune responses and potentially enhancing mucosal immunity in infants .

Data

Studies have shown that the presence of trifucosyllacto-N-hexaose in human milk correlates with improved gut health outcomes in infants, underscoring its role in early development.

Physical and Chemical Properties Analysis

Physical Properties

  • Formulation: Dry solid
  • Stability: Stable for six months after reconstitution; five years when stored dry at -20°C in darkness.
  • Shipping Conditions: Ambient temperature for dry forms .

Chemical Properties

Applications

Scientific Uses

Trifucosyllacto-N-hexaose has several applications in scientific research:

  • Nutritional Studies: Investigating its role in infant nutrition and gut health.
  • Microbiome Research: Understanding how it influences gut microbiota composition.
  • Pharmaceutical Development: Potential use as a prebiotic or therapeutic agent targeting gastrointestinal health issues.
Structural Characterization of Trifucosyllacto-N-hexaose

Chemical Architecture and Monosaccharide Composition

Trifucosyllacto-N-hexaose (TFLNH) is a complex human milk oligosaccharide (HMO) with the molecular formula C₅₈H₉₈N₂O₄₃ and a molecular weight of 1511.39 g/mol (CAS Registry Number: 116883-09-1) [1] [5] [7]. Its core structure consists of a lactose unit (Galβ1-4Glc) at the reducing end, elongated by two N-acetyllactosamine (Galβ1-4GlcNAc) units. Three fucose residues decorate this backbone via α-linkages, forming a nonasaccharide (9 sugar units) [2] [8]. The monosaccharide composition comprises D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), and L-fucose (Fuc) in a molar ratio of 1:3:2:3, reflecting its classification as a tri-fucosylated hexasaccharide core [2] [6]. The canonical structure is often represented by the condensed IUPAC name O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-[O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→6)]-O-β-D-galactopyranosyl-(1→4)-D-glucopyranose with three fucosyl substituents [7].

Table 1: Fundamental Molecular Properties of Trifucosyllacto-N-hexaose

PropertyValue
Molecular FormulaC₅₈H₉₈N₂O₄₃
Molecular Weight1511.39 g/mol
CAS Registry Number116883-09-1
Monosaccharide UnitsGlucose:1, Galactose:3, N-acetylglucosamine:2, Fucose:3
Glycan CategoryNeutral, fucosylated branched HMO
SMILES NotationComplex string depicting stereochemistry [7]

Linkage Patterns and Branching Topology

TFLNH exhibits a branched topology centered on the β1-3-linked galactose residue of the core lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). A key structural motif is the β1-6 linkage branching from this galactose, creating a Y-shaped hexasaccharide scaffold [10]. The three fucose residues are attached via distinct α-glycosidic linkages:

  • Fucα1-2: Linked to the terminal galactose of the β1-3 arm.
  • Fucα1-4: Linked to the subterminal GlcNAc of the β1-3 arm.
  • Fucα1-3: Linked to the terminal GlcNAc of the β1-6 arm [2].This specific arrangement is denoted by the linear code Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3(Galβ1-4(Fucα1-3)GlcNAcβ1-6)Galβ1-4Glc and classified as TFLNH Type I [2] [8]. The branching significantly increases structural complexity compared to linear HMOs, influencing its three-dimensional conformation and biological interactions. The β1-6 linkage introduces steric constraints and creates distinct binding epitopes recognized by microbial adhesins or host lectins [10].

Comparative Analysis with Other Fucosylated HMOs

TFLNH belongs to a broader family of fucosylated HMOs differing in fucose number, position, and core structure:

  • Lacto-N-difucohexaose I (LNDFH I): Shares the same lacto-N-hexaose core as TFLNH but carries only two fucose residues (Fucα1-2 on the β1-3 arm terminal Gal and Fucα1-3 or Fucα1-4 on a GlcNAc). The absence of the third fucose alters its receptor specificity and prebiotic function [8] [6].
  • Difucosyllacto-N-hexaose (DFLNH): Often lacks one fucose compared to TFLNH and may exhibit different linkage patterns (e.g., Fucα1-2 and Fucα1-4 on the same branch). This reduces its structural complexity and binding affinity for certain pathogens [6].
  • 2'-Fucosyllactose (2'FL): A simple fucosylated HMO (Fucα1-2Galβ1-4Glc). TFLNH contains the 2'FL motif but embedded within a vastly larger, branched structure, enhancing multivalent interactions [8] [9].

The biosynthesis of TFLNH is critically dependent on maternal expression of specific fucosyltransferases:

  • FUT2 (Secretor gene): Encodes α1-2-fucosyltransferase. Essential for adding the Fucα1-2 residue. Secretor-positive mothers (FUT2 active) produce TFLNH containing this epitope.
  • FUT3 (Lewis gene): Encodes α1-3/4-fucosyltransferase. Essential for adding the Fucα1-4 and Fucα1-3 residues [3] [8].Consequently, TFLNH is abundant only in milk from Se+ Le+ mothers (Secretor-positive, Lewis-positive), who express both active enzymes. Milk from non-secretor (Se-) or Lewis-negative (Le-) mothers lacks specific fucosylated epitopes present in TFLNH [3] [8]. This genetic regulation results in significant inter-individual variation in TFLNH concentration in human milk.

Structural Variants and Isomeric Forms

TFLNH exists as distinct structural isomers, primarily differing in the placement of fucose residues on the hexasaccharide core:

  • TFLNH I (Trifucosyllacto-N-hexaose a): The archetypal structure with Fucα1-2 on Gal, Fucα1-4 on GlcNAc (β1-3 arm), and Fucα1-3 on GlcNAc (β1-6 arm) [2] [5].
  • TFLNH II: Characterized by different fucosylation sites, potentially involving Fucα1-3 on a galactose residue or alternative branching fucosylation. Precise isomer identification requires advanced analytical techniques due to near-identical mass [4] [7].

Distinguishing these isomers analytically is challenging due to identical molecular formulas and masses. Ion Mobility-Mass Spectrometry (IM-MS) coupled with collision cross-section (CCS) measurement is essential for separation and identification:

  • CCS Differences: Isomers exhibit subtle differences in their gas-phase ion shape and size, measurable as distinct CCS values (Ų). For example, protonated TFLNH I ([M+H]⁺, m/z 1511.56) has a predicted CCS of ~372.5 Ų, while isomers may show deviations of 1-3% [4] [7].
  • Tandem MS (MS/MS): Provides linkage-specific fragment ions. Fragmentation patterns of the fucosylated branches (e.g., loss of Fuc-152 Da, cross-ring cleavages) help pinpoint attachment sites [4].Table 2: Key Isomeric Variants of Trifucosyllacto-N-hexaose and Differentiation Strategies
Isomer DesignationKey Fucosylation SitesPrimary Analytical Differentiation MethodApproximate CCS ([M+H]⁺) (Ų)
TFLNH I (a)Fucα1-2Gal, Fucα1-4GlcNAc (β1-3 arm), Fucα1-3GlcNAc (β1-6 arm)Characteristic MS/MS fragments; Reference standard comparison372.5
TFLNH IIAlternative sites (e.g., Fucα1-3Gal on β1-6 arm)Deviation in IM drift time/MS mobility; Distinct MS/MS pattern~374-378 (Predicted)

These structural nuances significantly impact biological function. For instance, the specific fucose placement in TFLNH I determines its efficacy as a receptor decoy for Campylobacter jejuni or its selectivity in promoting the growth of specific Bifidobacterium strains possessing specialized fucosidases [3] [8]. The precise isomeric composition of TFLNH in human milk is thus a critical determinant of its role in infant health.

Properties

CAS Number

116883-09-1

Product Name

Trifucosyllacto-N-hexaose

IUPAC Name

N-[2-[[4-[3-acetamido-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Molecular Formula

C58H98N2O43

Molecular Weight

1511.4 g/mol

InChI

InChI=1S/C58H98N2O43/c1-13-27(71)34(78)39(83)53(89-13)98-46-23(11-66)95-52(26(60-17(5)68)48(46)101-58-50(38(82)32(76)21(9-64)93-58)103-55-41(85)36(80)29(73)15(3)91-55)102-49-33(77)24(96-57(43(49)87)97-44(19(70)7-62)30(74)18(69)6-61)12-88-51-25(59-16(4)67)47(100-54-40(84)35(79)28(72)14(2)90-54)45(22(10-65)94-51)99-56-42(86)37(81)31(75)20(8-63)92-56/h6,13-15,18-58,62-66,69-87H,7-12H2,1-5H3,(H,59,67)(H,60,68)

InChI Key

YOTBLRKYLWEPOA-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.